N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrazine-2-carboxamide
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Overview
Description
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrazine-2-carboxamide is a heterocyclic compound that features a unique combination of oxadiazole and pyrazine rings
Mechanism of Action
Target of Action
The primary targets of the compound “N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrazine-2-carboxamide” are currently unknown. This compound is structurally related to the class of pyrazines and oxadiazoles , which have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Based on the biological activities of structurally related compounds, it can be hypothesized that the compound may interact with various enzymes, receptors, or proteins to exert its effects . The exact nature of these interactions and the resulting changes would depend on the specific targets of the compound.
Biochemical Pathways
Given the diverse biological activities of related compounds, it is likely that multiple pathways could be affected . These could potentially include pathways related to inflammation, pain perception, microbial growth, viral replication, neuronal function, and tumor growth, among others .
Result of Action
Based on the biological activities of related compounds, potential effects could include modulation of enzyme activity, alteration of receptor signaling, inhibition of microbial growth or viral replication, neuroprotection, and cytotoxic effects on tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrazine-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of amidoximes with carboxylic acids or their derivatives, such as acid chlorides, in the presence of a base.
Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be introduced via nucleophilic substitution reactions, where the oxadiazole intermediate reacts with an appropriate oxan-4-yl halide under basic conditions.
Formation of the Pyrazine-2-carboxamide: The final step involves the coupling of the oxadiazole intermediate with pyrazine-2-carboxylic acid or its derivatives, such as pyrazine-2-carbonyl chloride, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized to form oxadiazolium salts under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols depending on the reducing agent used.
Substitution: The oxadiazole and pyrazine rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxadiazolium salts.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar biological activities.
Pyrazine Derivatives: Compounds with pyrazine rings also exhibit antimicrobial and anticancer properties.
Uniqueness
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrazine-2-carboxamide is unique due to its combination of oxadiazole and pyrazine rings, which may confer enhanced biological activity and specificity compared to other similar compounds .
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c19-13(10-7-14-3-4-15-10)16-8-11-17-12(18-21-11)9-1-5-20-6-2-9/h3-4,7,9H,1-2,5-6,8H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGLZAAQLYZDIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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